

In-Depth Spectroscopic Analysis of 2-Ethyl-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-6-methylaniline**

Cat. No.: **B166961**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-6-methylaniline** (CAS No. 24549-06-2), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for each analytical technique. A logical workflow for the spectroscopic analysis of this compound is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-Ethyl-6-methylaniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.89	t	7.5	1H	Ar-H (C4-H)
6.69	d	7.5	2H	Ar-H (C3-H, C5-H)
3.63	br s	-	2H	-NH ₂
2.50	q	7.6	2H	-CH ₂ -CH ₃
2.21	s	-	3H	Ar-CH ₃
1.22	t	7.6	3H	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
142.8	C-NH ₂ (C1)
128.8	Ar-C (C3, C5)
128.0	Ar-C (C2, C6)
120.7	Ar-C (C4)
24.5	-CH ₂ -CH ₃
18.0	Ar-CH ₃
14.1	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3443	Strong	N-H Stretch
3360	Strong	N-H Stretch
3050	Medium	Aromatic C-H Stretch
2965	Strong	Aliphatic C-H Stretch
2930	Strong	Aliphatic C-H Stretch
2871	Strong	Aliphatic C-H Stretch
1621	Strong	N-H Bend
1475	Strong	Aromatic C=C Stretch
1270	Medium	C-N Stretch
769	Strong	C-H Out-of-plane Bend

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Assignment
135	85	[M] ⁺ (Molecular Ion)
120	100	[M-CH ₃] ⁺ (Base Peak)
91	20	[C ₇ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **2-Ethyl-6-methylaniline**.

Materials:

- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- **2-Ethyl-6-methylaniline** sample
- Pasteur pipette

Procedure:

- Sample Preparation: Approximately 10-20 mg of **2-Ethyl-6-methylaniline** was dissolved in approximately 0.7 mL of CDCl_3 in a clean, dry vial. A small amount of TMS was added as an internal standard. The solution was then transferred to an NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.
- Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of the CDCl_3 . Shimming was performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse sequence was used to acquire the proton spectrum. Key parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) were averaged to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence was used to acquire the carbon spectrum. Key parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to achieve adequate signal intensity.

- Data Processing: The raw data (Free Induction Decay - FID) was processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Ethyl-6-methylaniline** by analyzing its infrared absorption spectrum.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr) salt plates
- **2-Ethyl-6-methylaniline** sample (liquid)
- Pasteur pipette

Procedure:

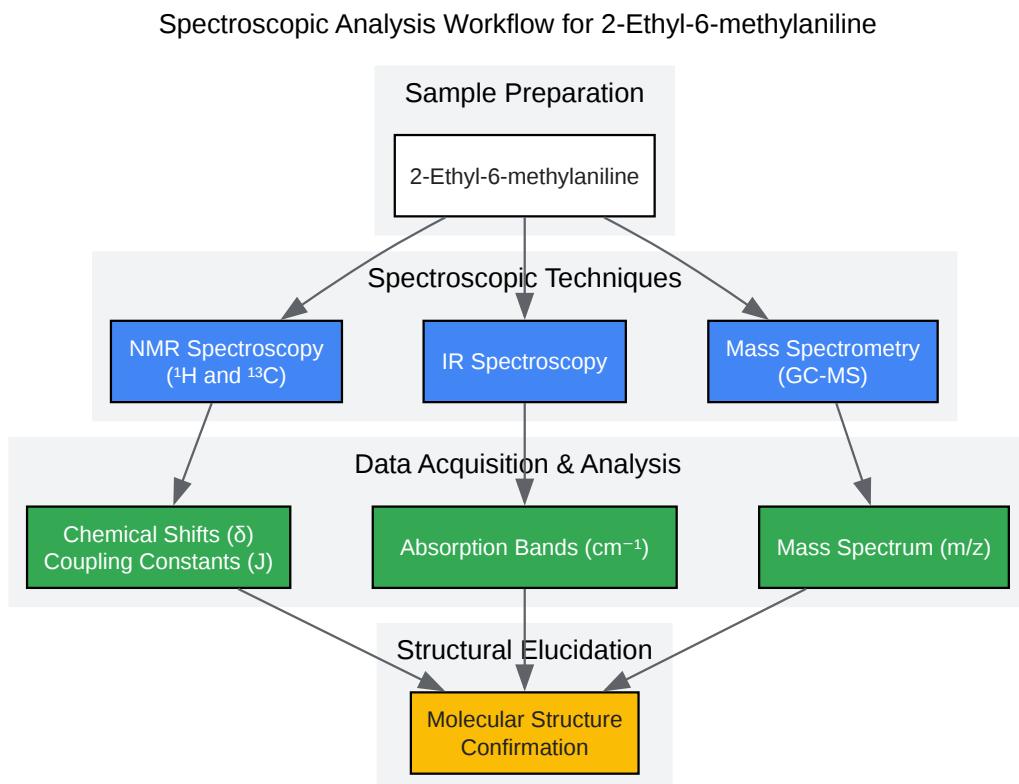
- Sample Preparation: A single drop of neat **2-Ethyl-6-methylaniline** was placed onto the surface of a clean, dry KBr salt plate using a Pasteur pipette. A second KBr plate was carefully placed on top to create a thin liquid film between the two plates.
- Instrument Setup: The FTIR spectrometer was purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty KBr plates was recorded.
- Data Acquisition: The KBr plates containing the sample were placed in the sample holder of the spectrometer. The infrared spectrum was recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A number of scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio. The background spectrum was automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethyl-6-methylaniline**.

Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Helium carrier gas
- **2-Ethyl-6-methylaniline** sample
- Suitable solvent (e.g., dichloromethane or ethyl acetate)


Procedure:

- Sample Preparation: A dilute solution of **2-Ethyl-6-methylaniline** was prepared in a volatile solvent like ethyl acetate.
- GC Separation: A small volume (typically 1 μ L) of the sample solution was injected into the GC. The sample was vaporized and carried by the helium gas through a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature was programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities.
- MS Analysis: As the **2-Ethyl-6-methylaniline** eluted from the GC column, it entered the ion source of the mass spectrometer.
 - Ionization: The molecules were bombarded with a beam of high-energy electrons (typically 70 eV) causing them to ionize and fragment (Electron Ionization - EI).
 - Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Acquisition and Analysis: The detector recorded the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum was then analyzed to identify the

molecular ion peak and the major fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Ethyl-6-methylaniline**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **2-Ethyl-6-methylaniline**.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 2-Ethyl-6-methylaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166961#spectroscopic-data-for-2-ethyl-6-methylaniline-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com